Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)

6-Phenyl-1,3,5-triazine-2,4-diamine structure
91-76-9 structure
상품 이름:6-Phenyl-1,3,5-triazine-2,4-diamine
CAS 번호:91-76-9
MF:C9H9N5
메가와트:187.201260328293
MDL:MFCD00023187
CID:34620
PubChem ID:7064

6-Phenyl-1,3,5-triazine-2,4-diamine 화학적 및 물리적 성질

이름 및 식별자

    • 2,4-Diamino-6-phenyl-1,3,5-triazine
    • 2,4-Diamino-6-phenyl-s-triazine
    • 6-Phenyl-1,3,5-triazine-2,4-diamine
    • 6-phenyl-1,3,5-triazine-2,4-diyldiamine
    • Benzoguanamine
    • Benzene melamine
    • 6-Phenyl-[1,3,5]triazine-2,4-diamine
    • 2,4-diamine-6-phenyl-1,3,5-triazine
    • 2,4-diamino-6-phenyl[1,3,5]triazine
    • 2,6-diamino-4-phenyl-1,3,5-triazine
    • 6-phenyl-[1,3,5]-triazine-2,4-diamine
    • benzoguamamine
    • BENZOGUANAME
    • Benzoguanamin
    • Benzoguanimine
    • Benzoquanamine
    • usafrh-5
    • Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;
    • Benzonquanmine
    • 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)
    • s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)
    • 2,4-Diamino-6-phenyltriazine
    • 2-Phenyl-4,6-diamino-1,3,5-triazine
    • 2-Phenyl-4,6-diamino-s-triazine
    • 4,6-Diamino-2-phenyl-s-triazine
    • 6-Phenyl-2,4-diamino-1,3,5-triazine
    • ENT 60118
    • Nikaganamine
    • NSC 3267
    • MDL: MFCD00023187
    • 인치: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
    • InChIKey: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
    • 미소: N1C(N)=NC(C2C=CC=CC=2)=NC=1N
    • BRN: 153223

계산된 속성

  • 정밀분자량: 187.08600
  • 동위원소 질량: 187.085795
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 170
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 상호 변형 이기종 수량: 5
  • 토폴로지 분자 극성 표면적: 90.7

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.4
  • 융해점: 225.0 to 230.0 deg-C
  • 비등점: 311.95°C (rough estimate)
  • 플래시 포인트: 285.8 °C
  • 굴절률: 1.6900 (estimate)
  • PH값: 6.5 (0.3g/l, H2O, 20℃)
  • 용해도: 0.3g/l
  • PSA: 90.71000
  • LogP: 1.86540
  • FEMA: 2744
  • 용해성: 에탄올, 에틸에테르, 희염산에 용해되고 일부는 디메틸메틸메틸아미드에 용해되며 아세톤, 염소모조, 에틸에스테르에 용해되지 않는다.물에 극미하게 녹는다 (22 ℃, 0.06%, 100 ℃, 0.6%).
  • 머크: 1089

6-Phenyl-1,3,5-triazine-2,4-diamine 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302-H412
  • 경고성 성명: P273
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: 22-52/53
  • 보안 지침: S61
  • RTECS 번호:XY7000000
  • 위험물 표지: Xn
  • TSCA:Yes
  • 위험 등급:IRRITANT
  • 위험 용어:R22; R52/53
  • 저장 조건:사용하지 않을 때는 컨테이너를 닫습니다.밀폐 용기에 보관하다.그늘지고 건조하며 통풍이 잘 되는 곳에 보관하고 불용물질을 멀리한다.
  • 포장 등급:I; II; III

6-Phenyl-1,3,5-triazine-2,4-diamine 세관 데이터

  • 세관 번호:29336980
  • 세관 데이터:

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    29336980

6-Phenyl-1,3,5-triazine-2,4-diamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-24945-0.5g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
0.5g
$21.0 2023-02-14
Enamine
EN300-24945-1.0g
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1.0g
$26.0 2023-02-14
Enamine
EN300-24945-10.0g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
10.0g
$32.0 2023-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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6-Phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
500g
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abcr
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Benzoguanimine, 98%; .
91-76-9 98%
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€59.10 2023-07-20
Enamine
EN300-16709-2.5g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
2.5g
$20.0 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D822864-2.5kg
2,4-Diamino-6-phenyl-1,3,5-triazine
91-76-9 98%
2.5kg
¥688.00 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D822864-500g
2,4-Diamino-6-phenyl-1,3,5-triazine
91-76-9 98%
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Apollo Scientific
OR346121-5g
6-Phenyl-[1,3,5]triazine-2,4-diamine
91-76-9
5g
£196.00 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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6-Phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
100g
¥35 2024-05-21

6-Phenyl-1,3,5-triazine-2,4-diamine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 min, 463 K
참조
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives
Diaz-Ortiz, Angel; Elguero, Jose; Foces-Foces, Concepcion; de la Hoz, Antonio; Moreno, Andres; et al, New Journal of Chemistry, 2004, 28(8), 952-958

합성회로 2

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Glycol monoethyl ether ;  24 h, reflux
참조
Synthesis of new derivatives of 2,4-diamino-6-phenyl-1,3,5-triazines
Ouerfelli, Ines; Gatri, Rafik; Efrit, Mohamed Lotfi; Fillaut, Jean-Luc, Journal de la Societe Chimique de Tunisie, 2010, 12(2), 117-122

합성회로 3

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol
참조
Hydrogen-bonded arrays coupled by cross-metathesis
Enholm, Eric J.; Hastings, Jed M.; Edwards, Chris, Synlett, 2008, (2), 203-206

합성회로 4

반응 조건
참조
Hydroxide-catalyzed synthesis of heterocyclic aromatic amine derivatives from nitriles
Smyrl, Norman R.; Smithwick, Robert W. III, Journal of Heterocyclic Chemistry, 1982, 19(3), 493-6

합성회로 5

반응 조건
참조
Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureas
Kelarev, V. I.; Bellul, M.; Karakhanov, R. A.; Ammar, Dibi; Lunin, A. F., Khimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62

합성회로 6

반응 조건
참조
A new synthesis of s-triazines
Alsofrom, D.; Grossberg, H.; Sheffer, H., Journal of Heterocyclic Chemistry, 1976, 13(4), 917-19

합성회로 7

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Polyethylene glycol ;  30 min, 170 °C
참조
Polyethylene Glycol as a Green Medium for the Microwave-Assisted Synthesis of Guanamines
Lim, Han Yin; Dolzhenko, Anton V., ChemistrySelect, 2023, 8(29),

합성회로 8

반응 조건
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 15 - 30 min, 80 °C
참조
Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2007, 72(8), 3141-3144

합성회로 9

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium carbonate Solvents: Water
참조
Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions
Cooke, G.; Augier de Cremiers, H.; Rotello, V. M.; Tarbit, B.; Vanderstraeten, P. E., Tetrahedron, 2001, 57(14), 2787-2789

합성회로 10

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Glycol monoethyl ether ;  10 h, 130 - 135 °C; rt
참조
Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents
Patil, Vikrant; Noonikara-Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Journal of Molecular Structure, 2020, 1220,

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ;  5 h, 90 °C
참조
Synthesis of nanodispersible 6-aryl-2,4-diamino-1,3,5-triazine and its derivatives
Padalkar, Vikas S.; Patil, Vikas S.; Phatangare, Kiran R.; Gupta, Vinod D.; Umape, Prashant G.; et al, Materials Science & Engineering, 2010, 170(1-3), 77-87

합성회로 12

반응 조건
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Potassium hydroxide ;  24 h, reflux
참조
Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

합성회로 13

반응 조건
1.1 Catalysts: Sodium hydroxide Solvents: 1-Butanol
참조
Synthesis of fluorescent pigments based on high-temperature resistant organic resin
Xu, Li-he, Ranliao Yu Ranse, 2003, 40(1),

합성회로 14

반응 조건
참조
Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide
Lalezari, Iradj; Golgolab, Homa, Journal of Chemical and Engineering Data, 1971, 16(1),

합성회로 15

반응 조건
1.1 Catalysts: Copper Solvents: Water ;  5 min, rt; 80 °C
참조
A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalyst
Shekouhy, Mohsen; Moaddeli, Ali; Khalafi-Nezhad, Ali, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49

합성회로 16

반응 조건
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: Platinum Solvents: Toluene ;  24 h, reflux
참조
Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology
Poly, Sharmin Sultana; Hashiguchi, Yuta; Nakamura, Isao; Fujitani, Tadahiro; Siddiki, S. M. A. Hakim, Catalysis Science & Technology, 2022, 12(15), 4679-4687

합성회로 17

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 80 °C; 6 h, 0.22 MPa, 80 °C
참조
A green technology for production of benzoguanamine
Liu, Hui; Li, Ling-lan; Miao, Jun-feng; Zhang, Shu; Guo, Liang-liang, Jingxi Huagong Zhongjianti, 2015, 45(3), 61-63

합성회로 18

반응 조건
참조
Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazines
Stevens, Malcolm F. G.; Mackenzie, Sheila M., Journal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308

합성회로 19

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  12 min, 130 °C
참조
Microwave-assisted clean synthesis of 6-aryl-2,4-diamino-1,3,5-triazines in [bmim][PF6]
Peng, Yanqing; Song, Gonghua, Tetrahedron Letters, 2004, 45(27), 5313-5316

합성회로 20

반응 조건
1.1 Reagents: Potassium amide Solvents: Ammonia
참조
Ring transformations of heterocycles. 35. Potassium amide induced ring transformation of 1,2,4-triazines into 1,2,4-triazoles and 1,3,5-triazines
Rykowski, A.; Van der Plas, H. C., Journal of Organic Chemistry, 1987, 52(1), 71-3

합성회로 21

반응 조건
참조
Syntheses of formaldehyde stabilizers
Kollar, Terezia; Bacaloglu, R.; Safta, M., Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101

합성회로 22

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol
참조
Benzoguanamine (2,4-diamino-6-phenyl-s-triazine)
Simons, J. K.; Saxton, M. R., Organic Syntheses, 1953, 33, 13-15

합성회로 23

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ;  6 h, 160 °C
참조
Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic Devices
Delbosc, Nicolas; Reynes, Mathias; Dautel, Olivier J.; Wantz, Guillaume; Lere-Porte, Jean-Pierre; et al, Chemistry of Materials, 2010, 22(18), 5258-5270

합성회로 24

반응 조건
참조
Product subclass 3: 1,3,5-triazines and phosphorus analogues
von Angerer, S., Science of Synthesis, 2004, 17, 449-583

합성회로 25

반응 조건
참조
Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazines
Honda, Itaru; Shimomura, Yoji, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43

합성회로 26

반응 조건
참조
Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compound
Honda, Itaru; Shimomura, Youji, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95

6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials

6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-76-9)Benzoguanamine
sfd4844
순결:99.9%
재다:200kg
가격 ($):문의
Jincang Pharmaceutical (Shanghai) Co., LTD.
(CAS:91-76-9)2,4-diamino-6-phenyl-1,3,5-triazine
J002
순결:98%
재다:500g
가격 ($):10